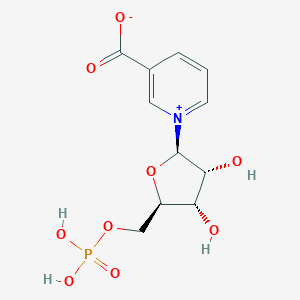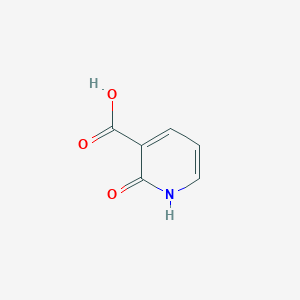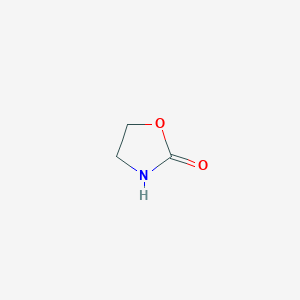
NaMN
描述
Nicotinic acid D-ribonucleotide is a D-ribonucleotide having nicotinic acid as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a nicotinate D-ribonucleotide(2-).
Nicotinate mononucleotide is a natural product found in Caenorhabditis elegans with data available.
nicotinic acid D-ribonucleotide is a metabolite found in or produced by Saccharomyces cerevisiae.
科学研究应用
心血管保护
NaMN 的心血管保护作用已得到研究。据认为,this compound 通过增强糖酵解并在缺血再灌注期间创造酸性环境来诱导心血管保护,这对心脏具有保护作用 . 这可能对治疗心力衰竭和缺血性心脏病等疾病具有意义。
糖尿病管理
研究表明,this compound 可以改善胰岛素敏感性和信号传导,尤其是在患有糖尿病前期的人群中 . 这可能在改善葡萄糖代谢和胰岛素反应方面,对管理和潜在逆转 2 型糖尿病的影响至关重要。
神经保护和阿尔茨海默病
This compound 在神经保护方面表现出潜力,尤其是在阿尔茨海默病的背景下。This compound 可能有助于通过支持神经元能量代谢和维持线粒体功能来减轻认知能力下降 . 这可能导致新的治疗方法,减缓阿尔茨海默病和其他神经退行性疾病的进展。
肥胖和代谢健康
补充 this compound 可能影响能量代谢和体重管理,这在肥胖的背景下至关重要 . 通过改善能量消耗并可能减少炎症,this compound 可以帮助管理肥胖及其相关并发症。
衰老和寿命
This compound 正在探索其潜在的抗衰老作用。This compound 可能有助于通过提高 NAD+ 水平来减轻与年龄相关的生理衰退,从而改善细胞健康和功能 . 这可能转化为更好的健康跨度和寿命。
DNA 修复和基因组稳定性
This compound 在 DNA 修复机制中发挥作用,这对维持基因组稳定性至关重要。通过提高 NAD+ 水平,this compound 可以提高 DNA 修复过程的效率,可能降低患癌和其他遗传疾病的风险 .
能量代谢
作为 NAD+ 的前体,this compound 是能量代谢不可或缺的一部分。This compound 可用于增强代谢功能,尤其是在能量生成受损的疾病中,例如线粒体疾病 <a
作用机制
Target of Action
NaMN primarily targets the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium and Nicotinate-nucleotide pyrophosphorylase [carboxylating] in Mycobacterium tuberculosis . It also targets ADP-ribosyl cyclase 2 , Nicotinamide mononucleotide adenylyltransferase 1 , and Nicotinamide mononucleotide adenylyltransferase 3 in humans .
Mode of Action
This compound is a key enzyme in all organisms, catalyzing the coupling of ATP and NMN or this compound, yielding NAD or NaAD, respectively . It plays a central role in NAD+ biosynthesis in all living organisms .
Biochemical Pathways
This compound is involved in the NAD+ metabolism, a co-enzyme involved in a great deal of biochemical reactions . In mammalian cells, NAD+ is synthesized, predominantly through NMN, to replenish the consumption by NADase participating in physiological processes including DNA repair, metabolism, and cell death . The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Formation of NAD+ from nicotinamide (NAM) occurs in a two-step process and its formation from nicotinic acid occurs in a three-step process .
Pharmacokinetics
It is known that this compound is an orally bioavailable nad+ precursor . It is ultimately converted to NAD+, a redox cofactor that mediates many metabolic enzymes .
Result of Action
The administration of NMN has demonstrated amelioration of the pathological conditions in some age-related disease mouse models . The increased amount of NAD+ was strongly correlated with pulse rate before the administration of NMN .
Action Environment
It is known that the nad+ production and consumption pathways, including nmn, are essential for more precise understanding and therapy of age-related pathological processes such as diabetes, ischemia–reperfusion injury, heart failure, alzheimer’s disease, and retinal degeneration .
生化分析
Biochemical Properties
Nicotinic acid mononucleotide plays a significant role in biochemical reactions as a precursor to NAD+. It interacts with several enzymes, including nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to nicotinic acid mononucleotide. This compound is further converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). These interactions are crucial for maintaining NAD+ levels in cells, which are essential for various metabolic processes .
Cellular Effects
Nicotinic acid mononucleotide influences various cellular processes by modulating NAD+ levels. It affects cell signaling pathways, gene expression, and cellular metabolism. Increased levels of nicotinic acid mononucleotide can enhance NAD+ synthesis, leading to improved mitochondrial function, enhanced DNA repair, and increased resistance to oxidative stress. These effects are particularly significant in aging cells, where NAD+ levels tend to decline .
Molecular Mechanism
At the molecular level, nicotinic acid mononucleotide exerts its effects by participating in the NAD+ biosynthesis pathway. It binds to NAMPT, facilitating the conversion of nicotinamide to nicotinic acid mononucleotide. This compound is then converted to NAD+ by NMNAT. The increased NAD+ levels activate sirtuins, a family of NAD±dependent deacetylases, which play a crucial role in regulating gene expression, DNA repair, and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotinic acid mononucleotide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that nicotinic acid mononucleotide is relatively stable under physiological conditions, but its degradation can lead to a decrease in NAD+ levels over time. Long-term studies in vitro and in vivo have demonstrated that sustained supplementation with nicotinic acid mononucleotide can maintain NAD+ levels and improve cellular function .
Dosage Effects in Animal Models
The effects of nicotinic acid mononucleotide vary with different dosages in animal models. Low to moderate doses have been shown to increase NAD+ levels and improve metabolic functions without adverse effects. High doses can lead to toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications of nicotinic acid mononucleotide .
Metabolic Pathways
Nicotinic acid mononucleotide is involved in the NAD+ biosynthesis pathway, which includes both de novo and salvage pathways. In the de novo pathway, nicotinic acid mononucleotide is synthesized from tryptophan, while in the salvage pathway, it is produced from nicotinamide. The key enzymes involved in these pathways include NAMPT and NMNAT. Nicotinic acid mononucleotide also interacts with other cofactors, such as ATP, which is required for its conversion to NAD+ .
Transport and Distribution
Within cells, nicotinic acid mononucleotide is transported and distributed through specific transporters and binding proteins. The Slc12a8 transporter is known to facilitate the uptake of nicotinic acid mononucleotide into cells. Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in NAD+ biosynthesis. The localization and accumulation of nicotinic acid mononucleotide are crucial for its function in maintaining NAD+ levels .
Subcellular Localization
Nicotinic acid mononucleotide is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization. For instance, in the mitochondria, nicotinic acid mononucleotide is involved in maintaining mitochondrial NAD+ levels, which are essential for mitochondrial function and energy production. Targeting signals and post-translational modifications may direct nicotinic acid mononucleotide to specific compartments, ensuring its proper function .
属性
CAS 编号 |
321-02-8 |
|---|---|
分子式 |
C11H15NO9P+ |
分子量 |
336.21 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1 |
InChI 键 |
JOUIQRNQJGXQDC-ZYUZMQFOSA-O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)O |
手性 SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O |
规范 SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O |
物理描述 |
Solid |
同义词 |
3-Carboxy-1-(5-O-phosphono-β-D-ribofuranosyl)pyridinium Inner Salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium Hydroxide 5’-Phosphate Inner Salt; Nicotinate Mononucleotide; Nicotinate Ribonucleotide; Nicotinic Acid Ribonucleotide; Nicotinic Acid Riboti |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of nicotinic acid mononucleotide (NaMN) in cellular processes?
A1: this compound is a crucial intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor involved in various metabolic reactions and cellular signaling pathways [, , ].
Q2: Can you elaborate on the specific pathways involved in NAD+ biosynthesis where this compound plays a role?
A2: this compound participates in both the de novo and salvage pathways of NAD+ synthesis. In the de novo pathway, this compound is adenylated to nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to NAD+ [, , ]. In the salvage pathway, this compound can be directly converted to NAD+ [].
Q3: Are there any alternative pathways for NAD+ biosynthesis involving this compound?
A3: Yes, research on Francisella tularensis revealed an alternative pathway where this compound is first amidated to nicotinamide mononucleotide (NMN) before being adenylated to NAD+ []. This pathway differs from the canonical route observed in Bacillus anthracis, where this compound is adenylated prior to amidation [].
Q4: How does the administration of nicotinic acid riboside (NAR) and the NMN biosynthesis inhibitor FK866 contribute to axon protection?
A4: This combination promotes an alternative NAD+ generation pathway that utilizes this compound as an intermediate instead of NMN []. This bypasses NMN formation, effectively protecting axons from degeneration [].
Q5: Does the accumulation of NMN directly cause axon degeneration?
A5: While NMN accumulation has been proposed as a potential cause, research indicates that it is not sufficient by itself to trigger axon degeneration []. Maintaining NAD+ levels alone is also insufficient to protect neurons from degeneration induced by chemotherapeutic agents like vincristine [].
Q6: How does the gut microbiome influence the assimilation of orally delivered this compound?
A6: Research suggests that the gut microbiome plays a role in deamidating orally administered NMN into this compound before it is absorbed and incorporated into the host's system []. This process highlights the complex interplay between the host and its gut microbiome in NAD+ metabolism.
Q7: Is the incorporation of exogenous NMN into NAD+ the primary mechanism by which it impacts the NAD+ metabolome?
A7: Evidence suggests that exogenous NMN affects the NAD+ metabolome through indirect mechanisms rather than direct incorporation. One such mechanism is the increased production of endogenous NR in the gut, particularly in microbiome-depleted animals treated with NMN [].
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C11H15N2O8P, and its molecular weight is 346.22 g/mol.
Q9: Can you describe the structural characteristics of this compound based on its chemical formula?
A9: this compound comprises a nicotinic acid moiety attached to a ribose sugar, which is further phosphorylated at the 5' position. The presence of carboxyl and phosphate groups contributes to its negative charge at physiological pH.
Q10: How does this compound interact with enzymes involved in NAD+ biosynthesis?
A10: this compound interacts with enzymes like nicotinic acid mononucleotide adenylyltransferase (NaMNAT) [, , , , , ]. Crystal structures of NaMNAT from various organisms reveal that this compound binds to the active site, facilitating the transfer of an adenyl group from ATP [, , , ].
Q11: Are there any structural insights into how this compound interacts with NaMNAT to facilitate catalysis?
A11: Structural studies on Bacillus anthracis NaMNAT (BA NaMNAT) show that this compound binding occurs within a flexible substrate-binding area surrounded by three loops []. These loops exhibit conformational heterogeneity, potentially influencing substrate binding and catalysis [].
Q12: What is the significance of the conformational heterogeneity observed in the loops surrounding the this compound binding site of NaMNAT?
A12: This flexibility might be crucial for the enzyme's ability to bind both this compound and ATP, the two substrates involved in the adenylation reaction. The conformational changes upon substrate binding could contribute to the enzyme's catalytic efficiency.
Q13: Beyond NaMNAT, are there other enzymes with which this compound interacts?
A13: Yes, this compound can interact with nicotinamide mononucleotide synthetase, an enzyme found in Francisella tularensis []. This enzyme exhibits an unusual substrate preference for this compound over NaAD, catalyzing its amidation to NMN [].
Q14: Does this compound exhibit any inhibitory effects on enzymes?
A14: Interestingly, this compound acts as a competitive inhibitor of nicotinic acid phosphoribosyltransferase (NAPRTase) mutants []. This inhibition suggests that the this compound synthesis reaction might occur at a site overlapping with the ATP binding site [].
Q15: What is the structural basis for the opposing effects of this compound and NMN on SARM1 activity?
A16: Analysis of the this compound-ARM domain co-crystal structure reveals that this compound competes with NMN for binding to the SARM1 allosteric site []. This competition suggests that the structural differences between this compound and NMN dictate their contrasting effects on SARM1 conformation and activity [].
Q16: What are the implications of understanding the structure and function of enzymes involved in this compound metabolism for drug discovery?
A17: Enzymes like NaMNAT, essential for NAD+ biosynthesis and utilizing this compound as a substrate, are considered potential targets for developing novel antibiotics [, , ]. Inhibiting these enzymes could disrupt NAD+ production, crucial for bacterial survival, and potentially combat bacterial infections.
Q17: Are there any specific structural features of NaMNAT that make it an attractive target for drug development?
A18: Structural analysis of Mycobacterium tuberculosis NadD (MtNadD) revealed an over-closed conformation maintained by a unique 310 helix []. This conformation renders the enzyme inactive []. Designing inhibitors that lock NaMNAT in this inactive state could lead to potent antibacterial agents.
Q18: Can you describe any experimental techniques used to study this compound and its role in NAD+ biosynthesis?
A19: Researchers utilize various techniques to investigate this compound, including: * Isotope labeling studies: Tracking the incorporation of labeled precursors like nicotinic acid into this compound and subsequently into NAD+ helps elucidate the biosynthetic pathways []. * Enzyme assays: Measuring the activity of enzymes involved in this compound metabolism, such as NaMNAT and NAPRTase, provides insights into their kinetic parameters and substrate specificity [, , , , , ]. * Crystallography: Determining the three-dimensional structures of enzymes like NaMNAT in complex with substrates or inhibitors provides valuable information about their interactions and potential for drug development [, , , , , ].
Q19: Are there any specific challenges associated with studying this compound and its associated metabolic pathways?
A20: One challenge is the labile nature of this compound, as observed in studies on nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT) []. This compound tends to hydrolyze in the crystal lattice without its co-substrate, making it difficult to obtain stable complexes for structural studies [].
Q20: How do researchers overcome the challenge of this compound hydrolysis during structural investigations?
A21: One approach is to utilize substrate analogs that mimic this compound binding but are not susceptible to hydrolysis. For instance, in CobT studies, analogs like 4,5-dimethyl-1,2-phenylenediamine successfully captured the enzyme-substrate complex by excluding water molecules responsible for hydrolysis from the active site [].
Q21: Beyond its role in NAD+ biosynthesis, are there other areas of research where this compound is being investigated?
A22: this compound is being explored for its potential in: * Axon protection: Studies show that manipulating this compound levels, such as through the combined administration of NAR and FK866, can protect neurons from chemotherapy-induced degeneration []. * Metabolic engineering: Engineering enzymes like Escherichia coli this compound adenylyltransferase to favor NMN over this compound aims to enhance the amidated pathway activity for NAD+ biosynthesis, offering potential applications in biocatalysis and metabolic engineering [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
